molecular formula C17H16N2O3 B2662743 N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251548-90-9

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2662743
CAS No.: 1251548-90-9
M. Wt: 296.326
InChI Key: VOKJZEKLJNQCRS-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromone moiety (2-oxo-2H-chromen-3-yl) and a pyrrole ring (1H-pyrrol-1-yl) connected via a butanamide linker. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Chromone Moiety: The chromone moiety can be synthesized through the cyclization of o-hydroxyacetophenone derivatives in the presence of an acid catalyst.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the chromone moiety with the pyrrole ring via a butanamide linker. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyrrole ring.

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)acetamide
  • N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)propionamide
  • N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)pentanamide

Uniqueness

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to its specific combination of the chromone and pyrrole moieties, which imparts distinct chemical and biological properties. Its longer butanamide linker compared to similar compounds may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(8-5-11-19-9-3-4-10-19)18-14-12-13-6-1-2-7-15(13)22-17(14)21/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKJZEKLJNQCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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